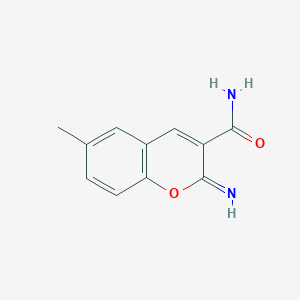

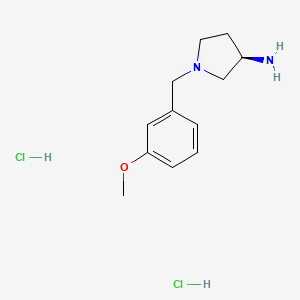

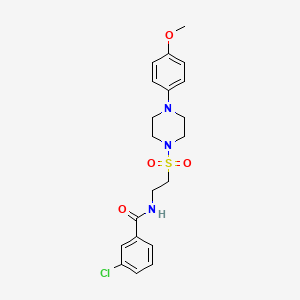

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or its role in biological systems, if known.

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which these reactions occur.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes. This could include reactions used in its synthesis, as well as any reactions it undergoes in biological systems or in the environment.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, stability, and reactivity.Scientific Research Applications

Scalable Synthesis of Substituted Benzylpiperidines

A study developed a scalable, environmentally benign synthesis for 2- and 4-substituted benzylpiperidines. This method hinges on temperature-programmed deoxygenation and heteroaromatic ring saturation using a Pd/C catalyst. The research emphasizes the importance of temperature, acidity, and substrate structure for selectivity, demonstrating the synthetic utility of these compounds in organic chemistry (Ágai et al., 2004).

Stereospecific Synthesis of Pyrrolidines

Another study reported the stereospecific synthesis of enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to sugar-derived enones. This method showcases the use of α-arylimino esters from common amino acids and aromatic aldehydes, underlining the synthetic versatility of pyrrolidine derivatives for producing compounds with defined stereochemistry (Oliveira Udry et al., 2014).

Crystal Structure and DFT Studies

Research on the crystal structure and Density Functional Theory (DFT) analysis of certain boric acid ester intermediates with benzene rings, including pyrrolidinyl methanones, provides insights into their molecular structures, electrostatic potential, and physicochemical properties. These studies contribute to our understanding of the molecular behavior of such compounds (Huang et al., 2021).

Catalytic Rearrangement

The CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones demonstrates a facile strategy for producing meperidine analogs. This research highlights a novel synthetic approach in medicinal chemistry for developing new therapeutic agents (Chang et al., 2006).

Corrosion Inhibition

A study on 1,2,3-triazole derivatives, including methanols with pyridine segments, evaluated their efficacy as corrosion inhibitors for mild steel in acidic media. This research not only contributes to the field of corrosion science but also underscores the potential of pyridine derivatives in industrial applications (Ma et al., 2017).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity data, as well as information on how to handle and store the compound safely.

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or areas where further study is needed.

I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!

properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(21-17-20(8-11-23-21)24-12-4-5-13-24)25-14-9-19(10-15-25)16-18-6-2-1-3-7-18/h1-8,11-13,17,19H,9-10,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJXZDFDHMFLHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2650287.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2650288.png)

![2-morpholino-2-oxo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2650290.png)

![N-Tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-YL]acetamide hydrochloride](/img/structure/B2650291.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide](/img/structure/B2650295.png)